Hexamethylcyclotrisiloxane
Overview
Description
Hexamethylcyclotrisiloxane is an organosilicon compound with the chemical formula [(CH₃)₂SiO]₃. It is a colorless or white volatile solid that finds limited use in organic chemistry . This compound is part of the larger family of cyclic siloxanes, which are known for their unique structural and chemical properties.
Mechanism of Action
[(CH3)2SiO]3[(CH_3)_2SiO]_3[(CH3)2SiO]3
. It is a colorless or white volatile solid and finds limited use in organic chemistry .Target of Action
It’s known to react with organolithium reagents .
Mode of Action
Hexamethylcyclotrisiloxane adopts a planar structure and is considered strained . It reacts with organolithium reagents to give, after hydrolysis, dimethyl silanols . The reaction can be represented as follows:
[(CH3)2SiO]3+3RLi→3RSi(CH3)2OLi[(CH_3)_2SiO]_3 + 3 RLi \rightarrow 3 RSi(CH_3)_2OLi [(CH3)2SiO]3+3RLi→3RSi(CH3)2OLi
RSi(CH3)2OLi+H2O→RSi(CH3)2OH+LiOHRSi(CH_3)_2OLi + H_2O \rightarrow RSi(CH_3)_2OH + LiOH RSi(CH3)2OLi+H2O→RSi(CH3)2OH+LiOH
Biochemical Pathways
It’s known to be used in the synthesis of polysiloxanes by anionic ring-opening polymerization . It can also be used to produce thin films by pulsed-plasma-enhanced chemical vapor deposition (PECVD) for the application of insulating biomaterials .
Result of Action
The result of this compound’s action largely depends on its application. In organic chemistry, it’s used to produce polysiloxanes and thin films for insulating biomaterials . The exact molecular and cellular effects would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity with organolithium reagents suggests that it may be sensitive to the presence of such compounds in the environment . Additionally, its volatility suggests that it may readily evaporate at room temperature, which could affect its stability and efficacy in certain applications.
Biochemical Analysis
Molecular Mechanism
Hexamethylcyclotrisiloxane adopts a planar structure and is considered strained . It reacts with organolithium reagents to give, after hydrolysis, dimethyl silanols . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
It’s known that it reacts with organolithium reagents to give, after hydrolysis, dimethyl silanols , suggesting that it may interact with enzymes or cofactors in certain metabolic pathways.
Preparation Methods
Hexamethylcyclotrisiloxane can be synthesized through various methods, including ring-opening polymerization and hydrolysis of dichlorosilanes. One common industrial method involves the hydrolysis of dichlorosilanes, which leads to a mixture of linear and cyclic oligomeric siloxanes . Another method is the cationic ring-opening polymerization of this compound in water, which can produce polymers of various molar masses depending on the catalyst and surfactants used .
Chemical Reactions Analysis
Hexamethylcyclotrisiloxane undergoes several types of chemical reactions, including:
Ring-Opening Polymerization: This reaction is commonly used to produce polysiloxanes.
Reaction with Organolithium Reagents: This compound reacts with organolithium reagents to form dimethyl silanols after hydrolysis.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests it can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include organolithium compounds and various catalysts for polymerization. The major products formed from these reactions are typically polysiloxanes and dimethyl silanols .
Scientific Research Applications
Hexamethylcyclotrisiloxane has several scientific research applications:
Polymer Synthesis: It is used in the synthesis of graft polymers and block polymers.
Biomaterials: The compound is used in the preparation of thin films by pulsed-plasma-enhanced chemical vapor deposition for insulating biomaterials.
Proteomics Research: It acts as a useful biochemical for proteomics research.
Organic Reactions: This compound serves as an intermediate in various organic reactions.
Comparison with Similar Compounds
Hexamethylcyclotrisiloxane is part of a family of cyclic siloxanes, which includes:
Octamethylcyclotetrasiloxane: This compound has a similar structure but with four silicon atoms in the ring.
Decamethylcyclopentasiloxane: This compound has five silicon atoms in the ring and is also widely used in industrial applications.
This compound is unique due to its smaller ring size, which imparts a higher degree of strain and reactivity compared to its larger counterparts. This makes it particularly useful in specific polymerization reactions where high reactivity is desired.
Properties
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trioxatrisilinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJPCNNEPUOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25084-99-5 | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25084-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID501337639 | |
Record name | Hexamethylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337639 | |
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Molecular Weight |
222.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [EPA - TSCATS] Crystals; [Alfa Aesar MSDS] | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl- | |
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Record name | Hexamethylcyclotrisiloxane | |
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CAS No. |
541-05-9 | |
Record name | Hexamethylcyclotrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexamethylcyclotrisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexamethylcyclotrisiloxane | |
Source | EPA DSSTox | |
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Record name | Hexamethylcyclotrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.970 | |
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Record name | HEXAMETHYLCYCLOTRISILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPV75L8O0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hexamethylcyclotrisiloxane?
A1: this compound (D3) has the molecular formula Si3O3C6H18 and a molecular weight of 222.4 g/mol. []
Q2: What is the structure of this compound?
A2: this compound consists of a planar six-membered ring containing alternating silicon and oxygen atoms. Each silicon atom is bonded to two methyl groups, extending above and below the ring plane. []
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Various spectroscopic techniques are employed for the characterization of D3 and its polymers, including 1H NMR, 13C NMR, 29Si NMR, FTIR, and Raman spectroscopy. [, , , ]
Q4: Is this compound stable in water?
A4: While D3 itself is relatively stable in water, its cationic ring-opening polymerization can be conducted in excess water using specific catalysts and surfactants. []
Q5: How does the mode of plasma excitation affect the properties of thin films derived from this compound?
A5: Pulsed-PECVD (plasma-enhanced chemical vapor deposition) from D3 produces more flexible thin films compared to continuous-wave (CW) excitation. This method also favors deposition from neutral and radical species, offering better control over film structure. []
Q6: How is this compound used in polymerization reactions?
A6: D3 is a widely used monomer for the synthesis of polydimethylsiloxanes (PDMS) via ring-opening polymerization (ROP). This polymerization can be initiated by anionic, cationic, or radiation-induced mechanisms. [, , , , , , ]
Q7: What factors influence the reactivity of this compound in copolymerization?
A7: The reactivity of D3 in copolymerization with other cyclic siloxanes is influenced by ring strain, degree of phenyl substitution, and temperature. Higher ring strain, increased phenyl substitution, and elevated temperatures generally lead to increased reactivity. []
Q8: How does the choice of initiator affect the properties of polydimethylsiloxane synthesized from this compound?
A8: Different initiators can significantly impact the molecular weight, polydispersity, and end-group functionality of the resulting PDMS. For instance, anionic ROP initiated by lithium 2,4,4-trimethyl-1-pentanolate leads to the formation of aggregates, impacting the kinetics and properties of polymerization. []
Q9: What role does water play in the cationic polymerization of this compound?
A9: Water plays a complex role in the cationic polymerization of D3, influencing the reaction rate, activation energy, and molecular weight distribution. It can participate in elementary reactions, such as siloxane bond cleavage and silanol condensation, affecting the overall polymerization process. [, ]
Q10: How is this compound utilized in the synthesis of branched polysiloxanes?
A10: D3 serves as a comonomer in the synthesis of branched polysiloxanes with controlled branching. It is copolymerized with vinyl-substituted cyclotrisiloxanes, followed by coupling reactions with reactive cores and further modifications to achieve desired architectures and functionalities. []
Q11: Have computational studies been conducted on the ring-opening polymerization of this compound?
A11: Yes, ab initio calculations have been employed to study the KOH-catalyzed ring-opening polymerization of D3, elucidating the reaction pathway and energy profile in both gas phase and solvent environments. []
Q12: How does the structure of organosilicon compounds affect their reactivity with atmospheric oxidants?
A12: The number of Si-CH3 groups and the presence of cyclic or linear structures significantly influence the reactivity of organosilicon compounds with atmospheric oxidants like OH radicals and Cl atoms. Larger molecules and cyclic structures generally exhibit lower reaction rates. [, ]
Q13: Can this compound be used to create formulations with sustained release properties?
A13: Yes, D3, in combination with other matrices like cyclododecane, can be utilized to formulate microbicidal peptides like C5A for sustained release applications. The sublimation properties of these matrices allow for controlled release of the active peptide over extended periods. []
Q14: How is this compound analyzed in environmental samples?
A14: GC-MS is a common analytical technique for identifying and quantifying D3 in environmental samples. It allows for the separation and identification of various siloxane species based on their retention times and mass spectra. []
Q15: How is this compound detected in breath analysis?
A15: In breath analysis using thermal desorption coupled with secondary electrospray ionization mass spectrometry (TD-SESI-MS), D3 is often detected as a background ion (m/z 223.0642) and can be used as an internal lockmass for accurate identification of breath metabolites. []
Q16: What are the potential environmental concerns associated with volatile methyl siloxanes like this compound?
A16: VMS, including D3, have raised concerns due to their persistence in the environment, potential for long-range transport, and potential to bioaccumulate in organisms. They can contribute to the formation of siloxanes in biogas, which can cause problems in gas engine generators. [, ]
Q17: How are siloxanes, including this compound, removed from biogas?
A17: Activated carbon and silica gel are effective in removing siloxanes from biogas. The removal efficiency varies depending on the type of siloxane, with lighter molecules like L2 (Hexamethyldisiloxane) showing higher removal rates than heavier ones like D4 (Octamethylcyclotetrasiloxane). []
Q18: Are there alternative materials to this compound for specific applications?
A18: Yes, depending on the specific application, alternative materials such as other cyclic siloxanes, linear siloxanes, or different polymer systems may be considered. For example, octamethylcyclotetrasiloxane (D4) can be used as an alternative monomer in the synthesis of PDMS. [, ] The choice of alternative materials depends on factors such as desired properties, cost, and environmental impact.
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